AM Toxin II

Description

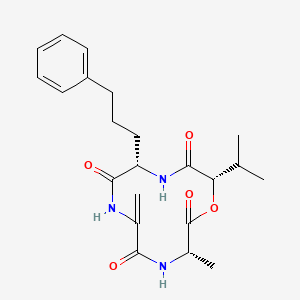

AM Toxin II is a cyclic peptide toxin primarily produced by the fungal pathogen Alternaria alternata, which infects plants such as apple and pear trees. It is part of the AM-toxin family (Alternaria Mali toxins), known for their host-selective phytotoxicity. The toxin disrupts cellular membranes by forming ion channels, leading to electrolyte leakage and cell death in susceptible plants . Its structure comprises a 19-membered macrocyclic ring with alternating D- and L-amino acids, including unique residues like β-hydroxyvaline and α,β-dehydroamino acids, which confer conformational rigidity and bioactivity .

Properties

CAS No. |

56072-96-9 |

|---|---|

Molecular Formula |

C22H29N3O5 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(3S,9S,12S)-3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28)/t15-,17-,18-/m0/s1 |

InChI Key |

STNGYOBVEDNUSB-SZMVWBNQSA-N |

SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |

Appearance |

Solid powder |

Other CAS No. |

56072-96-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM Toxin II; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: AM Toxin I and III

AM Toxin II shares a core cyclic structure with AM Toxin I and III but differs in side-chain modifications (Table 1).

Table 1: Structural Comparison of AM Toxins

| Property | AM Toxin I | This compound | AM Toxin III |

|---|---|---|---|

| Molecular Formula | C₂₄H₃₅N₅O₇ | C₂₅H₃₇N₅O₇ | C₂₆H₃₉N₅O₇ |

| Key Residues | β-hydroxyisoleucine | β-hydroxyvaline | β-hydroxyleucine |

| Macrocyclic Ring Size | 19-membered | 19-membered | 19-membered |

| Bioactivity (EC₅₀) | 10 nM | 5 nM | 20 nM |

- AM Toxin I : Contains β-hydroxyisoleucine, which reduces membrane permeability compared to this compound. Its lower bioactivity (EC₅₀ = 10 nM) correlates with reduced hydrophobic interactions .

- AM Toxin III : Features β-hydroxyleucine, enhancing lipophilicity but destabilizing the macrocyclic conformation, leading to a higher EC₅₀ (20 nM) .

Non-AM Toxin Analogs: HC-Toxin and Syringomycin E

HC-Toxin (from Cochliobolus carbonum): A cyclic tetrapeptide inhibiting histone deacetylases in maize. Unlike this compound, HC-Toxin lacks β-hydroxy residues but contains a reactive epoxide group, enabling covalent binding to target proteins .

Syringomycin E (from Pseudomonas syringae): A lipodepsipeptide with a linear structure and a fatty acid tail, enabling deeper membrane penetration. Its mechanism involves pore formation but requires higher concentrations (EC₅₀ = 50 nM) than this compound .

Functional Comparison

Mechanism of Action

- This compound : Targets plant plasma membranes, forming voltage-gated ion channels that disrupt osmotic balance. Its specificity for Rosaceae plants is linked to receptor-mediated recognition .

- HC-Toxin : Epigenetically modifies host chromatin, suppressing defense genes. This intracellular action contrasts with this compound’s extracellular membrane targeting .

- Syringomycin E: Non-selectively disrupts membranes via detergent-like interactions, affecting both plants and bacteria .

Table 2: Functional Comparison of Toxins

| Toxin | Target Organism | Primary Mechanism | Selectivity | EC₅₀ (nM) |

|---|---|---|---|---|

| This compound | Rosaceae plants | Ion channel formation | High | 5 |

| HC-Toxin | Maize | Histone deacetylase inhibition | Moderate | 10 |

| Syringomycin E | Broad range | Membrane pore formation | Low | 50 |

Toxicity and Environmental Impact

- This compound : Highly host-specific, minimizing ecological collateral damage. However, its persistence in soil (half-life = 7 days) raises concerns about agricultural residue .

- Syringomycin E: Broad-spectrum toxicity risks non-target organism damage but degrades faster (half-life = 2 days) .

Analytical Methods for Comparative Studies

Modern toxicological analyses, such as LC-MS/MS and ion mobility spectrometry, are critical for differentiating this compound from analogs. For example:

- LC-MS/MS : Distinguishes this compound from HC-Toxin via unique fragmentation patterns (e.g., m/z 458.2 for this compound vs. m/z 442.1 for HC-Toxin) .

- Circular Dichroism (CD) : Confirms structural integrity by detecting conformational changes in this compound under varying pH conditions .

Research Findings and Gaps

- Key Finding : this compound’s β-hydroxyvaline residue is essential for receptor binding, as shown by mutagenesis studies (activity drops 90% when replaced with isoleucine) .

- Knowledge Gap: The exact plant receptor for this compound remains unidentified, unlike HC-Toxin’s well-characterized histone targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.